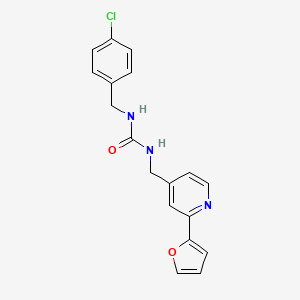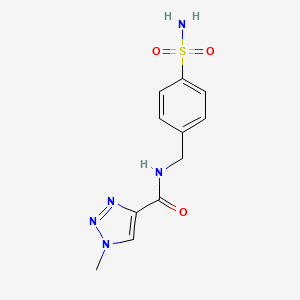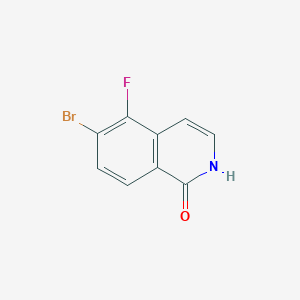
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
Descripción general
Descripción
“4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” is a chemical compound with the molecular formula C15H16ClN3O2S . It is also known as "1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” includes a piperazine ring, which is attached to a 4-chlorophenyl group through a sulfonyl linkage and a 2-pyridyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” include a molecular weight of 337.824, a density of 1.4±0.1 g/cm3, and a boiling point of 516.3±60.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Induction of Parthenocarpy in Fruit Crops
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene: , also known as CPPU, is used to induce parthenocarpy in various fruit crops. Parthenocarpy is the process of fruit development without fertilization, resulting in seedless fruits. This application is particularly valuable in crops where seedless fruits are preferred or where pollination is unreliable .
Enhancement of Fruit Size and Quality
CPPU has been shown to promote fruit enlargement and improve fruit quality by affecting cell division and expansion. This application is beneficial for increasing the commercial value of fruits like kiwifruit, tomatoes, and apples .
Impact on the Phenylpropanoid Pathway
The phenylpropanoid pathway is crucial for the production of various secondary metabolites in plants. CPPU application has a significant impact on this pathway, influencing the synthesis of compounds like anthocyanins and flavonoids, which are important for fruit color and flavor .
Delay of Sugar Accumulation and Acid Degradation
In grape cultivation, CPPU delays sugar accumulation and acid degradation in berries, which can be used to control the timing of ripening and improve the balance of sweetness and acidity in the final product .
Influence on Gene Expression
CPPU affects the expression of genes related to ripening and secondary metabolite production. This application provides insights into the molecular mechanisms of fruit development and can be used to manipulate the ripening process for better control over fruit quality .
Potential Replacement for Hand Pollination
In pear cultivation, CPPU can potentially replace hand pollination by inducing parthenocarpy and improving fruit set. This application could reduce labor costs and increase efficiency in pear orchards .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAKKSSXVSWKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976457 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene | |
CAS RN |
6098-02-8 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)
![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)
![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)

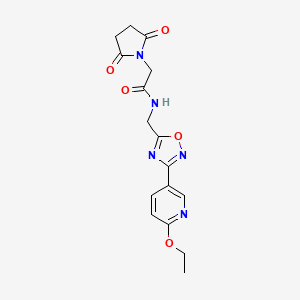
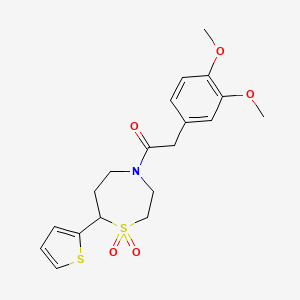
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2889567.png)
